molecular formula C16H14ClFO4 B11078810 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde

4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde

Cat. No.: B11078810
M. Wt: 324.73 g/mol
InChI Key: HEBACMYBVCKHFU-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is a synthetic organic compound characterized by the presence of chloro, fluoro, benzyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dimethoxybenzaldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
  • 4-[(2-Fluorobenzyl)oxy]benzoic acid
  • 1-(2-Chloro-6-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid

Uniqueness

4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the methoxy and aldehyde groups provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C16H14ClFO4

Molecular Weight

324.73 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C16H14ClFO4/c1-20-14-6-10(8-19)7-15(21-2)16(14)22-9-11-12(17)4-3-5-13(11)18/h3-8H,9H2,1-2H3

InChI Key

HEBACMYBVCKHFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=C(C=CC=C2Cl)F)OC)C=O

Origin of Product

United States

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